7-Iodobenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

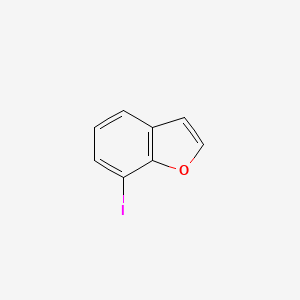

7-Iodobenzofuran is an organic compound with the molecular formula C8H5IO . It is also known by other names such as 3 (2H)-Benzofuranone, 7-iodo-, 7-Iodo-1-benzofuran-3 (2H)-one .

Synthesis Analysis

The synthesis of benzofuro-fused 7-deazapurine, a compound related to 7-Iodobenzofuran, was based on the Negishi cross-coupling of iodobenzofurane with zincated 4,6-dichloropyrimidine followed by azidation and photochemical cyclization . Another study reported a halogen dance reaction involving 2-iodobenzofuran .Molecular Structure Analysis

The molecular structure of 7-Iodobenzofuran consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The average mass is 260.029 Da and the monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis

While specific chemical reactions involving 7-Iodobenzofuran are not detailed in the search results, a related compound, 2-iodobenzofuran, has been studied. When 2-iodobenzofuran was treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at 50°C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance was the only isolated product .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Iodobenzofuran include a predicted boiling point of 260.8±13.0 °C and a predicted density of 1.900±0.06 g/cm3 .Applications De Recherche Scientifique

Neuroimaging and Receptor Study

"7-Iodobenzofuran" derivatives have been explored in the context of neuroimaging, particularly for visualizing dopamine D2 receptors. For example, [123I]Iodobenzofuran ([123I]IBF) has been used as a single photon emission computed tomography (SPECT) tracer. This technique facilitates the measurement of binding potential, density, and affinity of dopamine D2 receptors in nonhuman primates (Laruelle et al., 1994). Further studies have extended this application to humans, assessing dopamine D2 receptor binding potential in healthy subjects using [123I]IBF (Laruelle et al., 1994).

Antimicrobial and Antitubercular Activity

7-Iodobenzofuran derivatives have been synthesized and evaluated for antimicrobial, antitubercular, antimalarial, and cytotoxic activities. For instance, a study demonstrated the synthesis of quinoline-based 1,3,4-oxadiazole derivatives using iodobenzenediacetate, which were then tested for various biological activities (Ladani & Patel, 2015).

Cancer Research

Research has also explored the use of iodobenzofuran derivatives in cancer studies. For example, 2,3,5-triiodobenzoic acid, an iodine contrast agent, was found to induce cell death in tumor cells through the generation of reactive oxygen species (Silva de Abreu & Fernandes, 2021).

Parkinson's Disease and Progressive Supranuclear Palsy

The use of [123I] iodobenzofuran (IBF) single‐photon emission computed tomography (SPECT) has been applied to study striatal dopamine D2 receptors in Parkinson's Disease and Progressive Supranuclear Palsy patients, illustrating its potential in differentiating extrapyramidal diseases (Oyanagi et al., 2002).

Synthesis of Bioactive Compounds

The synthesis and biological evaluation of thiazole-substituted dibenzofurans have been explored. These compounds were tested for their antibacterial activity against various strains, demonstrating the potential utility of 7-iodobenzofuran derivatives in developing new antimicrobial agents (Baba et al., 2018).

Mécanisme D'action

Target of Action

It is known that benzofuro-fused 7-deazapurine nucleosides, which are synthesized using 7-iodobenzofuran, have shown moderate to weak cytostatic activity . Cytostatic agents are known to target rapidly dividing cells, such as cancer cells, by inhibiting cell division.

Mode of Action

It is used in the synthesis of benzofuro-fused 7-deazapurine nucleosides, which have shown cytostatic activity . This suggests that 7-Iodobenzofuran may interact with its targets to inhibit cell division, thereby preventing the proliferation of rapidly dividing cells.

Result of Action

Benzofuro-fused 7-deazapurine nucleosides, which are synthesized using 7-iodobenzofuran, have shown moderate to weak cytostatic activity . This suggests that 7-Iodobenzofuran may contribute to the inhibition of cell division in rapidly dividing cells.

Propriétés

IUPAC Name |

7-iodo-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDDMFZTGMZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)

![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)

![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)